4-(N-Boc-amino)-1H-Azepine

Overview

Description

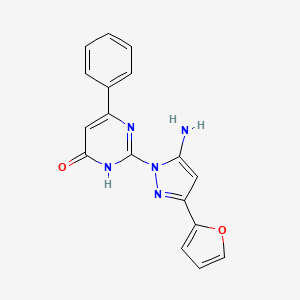

4-(N-Boc-amino)-1H-Azepine is a protected amine. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly(2-isopropyl-2-oxazoline). It can also be used as a pharma building block and in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV 1-activity .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The 3D structure of Boc-compounds, including one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .Physical And Chemical Properties Analysis

The Boc group is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .Scientific Research Applications

N-Boc Protection of Amines

“4-(N-Boc-amino)-1H-Azepine” is used in the N-Boc protection of amines . This process is crucial in modern synthetic chemistry as it constitutes one of the most challenging tasks. The tert-butoxycarbonyl (Boc) group has a widely useful functionality for the protection of amine among various protecting groups . The N-Boc protection is frequently reported by base-catalysed reactions using a variety of conditions .

Green Chemistry

The compound plays a significant role in the sustainable development of “green chemistry”. It has led to new solutions to existing problems in protecting group chemistry . Ionic liquids, as eco-friendly solvents, catalysts, and reagents in green synthesis, are employed for N-Boc protection . An environmentally benign approach is described where the N-Boc derivatives were prepared chemoselectively in water .

Research and Development

“4-(N-Boc-amino)-1H-Azepine” is used in research and development in the field of chemistry . It is a part of the Acros Organics product portfolio, which is now a Thermo Scientific Chemicals brand product . It is used in research to understand its properties and potential applications .

Mechanism of Action

Target of Action

4-(N-Boc-amino)-1H-Azepine is a piperidone derivative . It’s primarily used as a building block in the synthesis of various pharmaceutical compounds . The specific targets of this compound can vary depending on the final pharmaceutical product it’s used to create .

Mode of Action

The compound acts as a functionalization reagent, introducing a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline) . This functionalization allows the compound to interact with its targets in a specific manner, leading to changes in the target’s behavior or function .

Biochemical Pathways

The specific biochemical pathways affected by 4-(N-Boc-amino)-1H-Azepine depend on the final pharmaceutical product it’s used to create . For example, it has been used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity . In this context, the compound would affect the biochemical pathways related to the CCR5 receptor and HIV-1 replication .

Result of Action

The molecular and cellular effects of 4-(N-Boc-amino)-1H-Azepine’s action depend on the final pharmaceutical product it’s used to create . For instance, when used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist, the result of its action would be the inhibition of HIV-1 replication .

Action Environment

The action, efficacy, and stability of 4-(N-Boc-amino)-1H-Azepine can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other compounds or contaminants, and the specific conditions under which the compound is stored or used .

Safety and Hazards

Future Directions

The Boc group continues to play an important role in the field of peptide synthesis . More efforts must be made to make Boc removal practical, clean, and minimize any potential impact . An efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst, has been described .

properties

IUPAC Name |

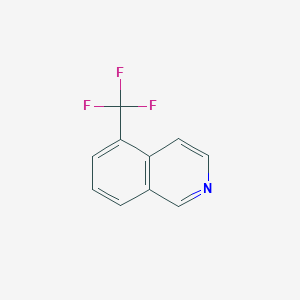

tert-butyl N-(1H-azepin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h4-8,12H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXRFOFJWLUWME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CNC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-Boc-amino)-1H-Azepine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Carbamoylamino)phenyl]urea](/img/structure/B3090061.png)

![4,4-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B3090114.png)